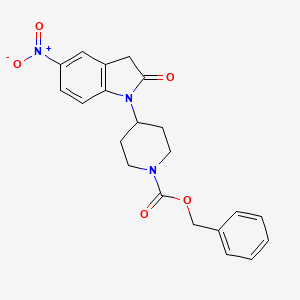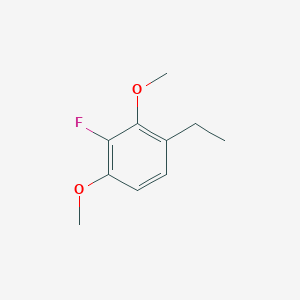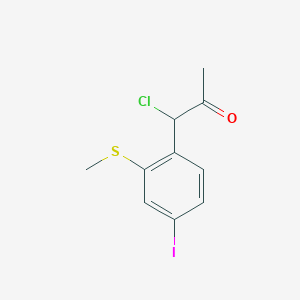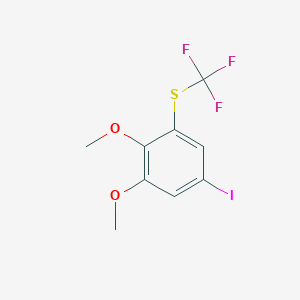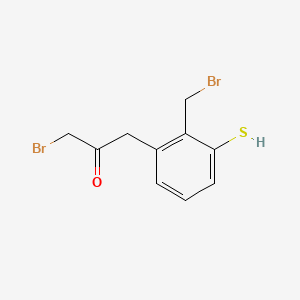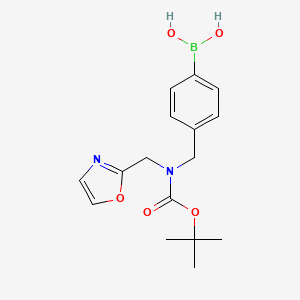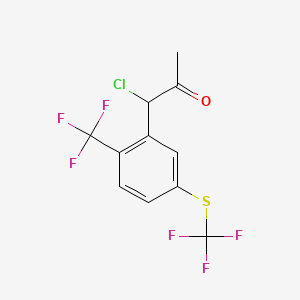![molecular formula C11H11NO3S B14048824 Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core with an ethyl ester group at the 7-position, a methyl group at the 3-position, and a keto group at the 4-position
準備方法
The synthesis of Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the thieno[3,2-c]pyridine core. This is followed by the introduction of the ethyl ester group, the methyl group, and the keto group through various functionalization reactions. Industrial production methods often employ efficient catalytic processes and optimized reaction conditions to achieve high yields and purity.
化学反応の分析
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the heterocyclic nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action depend on the specific target and the context in which the compound is used.
類似化合物との比較
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: This compound has a similar core structure but differs in the position and type of substituents.
4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound shares the thieno[3,2-c] core but has different functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H11NO3S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
ethyl 3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(14)7-4-12-10(13)8-6(2)5-16-9(7)8/h4-5H,3H2,1-2H3,(H,12,13) |
InChIキー |
ZQIKCKYDCDCDJE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC(=O)C2=C1SC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


